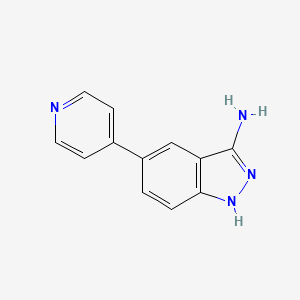

![molecular formula C13H16N2O2S B2426765 6-[(1,3-苯并噻唑-2-基)氨基]己酸 CAS No. 871548-18-4](/img/structure/B2426765.png)

6-[(1,3-苯并噻唑-2-基)氨基]己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid” is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 g/mol . It is used for proteomics research .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid also provides 2-arylbenzothiazoles .Molecular Structure Analysis

The molecular structure of “6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid” consists of a benzothiazole ring attached to a hexanoic acid chain via an amino group .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in visible light-mediated synthesis from 2-aminothiophenol and aldehydes . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The compound “6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid” is predicted to have a melting point of 180.23°C and a boiling point of approximately 455.3°C at 760 mmHg. Its density is predicted to be approximately 1.3 g/cm³ .科学研究应用

Anti-Tubercular Compounds

Benzothiazole derivatives, including “6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .

Green Chemistry

Benzothiazoles have played an important role in the field of green chemistry . They have been synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Ligands for Metal Extraction

Benzothiazoles have been reported as potential ligands for metal extraction . This application could be useful in various industries, including mining and recycling .

Optical Materials

Benzothiazoles have also been used as optical materials . They can be used in the production of various optical devices, including lenses and filters .

Fibroblast Growth Factor Antagonists

Benzothiazoles have been studied for their potential use as fibroblast growth factor antagonists . This could have implications in the field of regenerative medicine .

Autotaxin Inhibitors

Benzothiazoles have been reported as potential autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in various diseases, including cancer .

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may target enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets via various mechanisms, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may inhibit the growth and replication of Mycobacterium tuberculosis.

属性

IUPAC Name |

6-(1,3-benzothiazol-2-ylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c16-12(17)8-2-1-5-9-14-13-15-10-6-3-4-7-11(10)18-13/h3-4,6-7H,1-2,5,8-9H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMMFCVJUTXQIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-Biphenyl]-3-yl)acetaldehyde](/img/structure/B2426683.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2426684.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2426690.png)

![2-[Benzyl(methyl)amino]-4-(4-pyridyl)-5-pyrimidinecarboxylic acid](/img/structure/B2426692.png)

![Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate](/img/structure/B2426694.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate](/img/structure/B2426696.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2426698.png)

![2-(4-Methoxyphenyl)-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-YL]ethyl}acetamide hydrochloride](/img/structure/B2426699.png)

![Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2426700.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2426704.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide](/img/structure/B2426705.png)